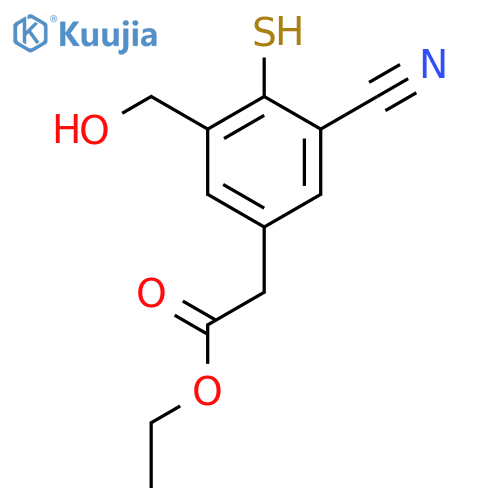

Cas no 1807278-99-4 (Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate)

1807278-99-4 structure

商品名:Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate

CAS番号:1807278-99-4

MF:C12H13NO3S

メガワット:251.301522016525

CID:4943132

Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate

-

- インチ: 1S/C12H13NO3S/c1-2-16-11(15)5-8-3-9(6-13)12(17)10(4-8)7-14/h3-4,14,17H,2,5,7H2,1H3

- InChIKey: QYHJSVNNZNTYLX-UHFFFAOYSA-N

- ほほえんだ: SC1C(C#N)=CC(=CC=1CO)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 312

- トポロジー分子極性表面積: 71.3

- 疎水性パラメータ計算基準値(XlogP): 1.1

Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015023336-1g |

Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate |

1807278-99-4 | 97% | 1g |

1,549.60 USD | 2021-06-18 | |

| Alichem | A015023336-250mg |

Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate |

1807278-99-4 | 97% | 250mg |

484.80 USD | 2021-06-18 | |

| Alichem | A015023336-500mg |

Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate |

1807278-99-4 | 97% | 500mg |

839.45 USD | 2021-06-18 |

Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

1807278-99-4 (Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate) 関連製品

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量